3-Bromo-5-fluoro-4-methoxybenzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-fluoro-4-methoxybenzyl alcohol is an organic compound with the molecular formula C8H8BrFO2. It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzyl alcohol framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-4-methoxybenzyl alcohol typically involves the bromination and fluorination of a methoxybenzyl alcohol precursor. One common method includes:
Fluorination: The addition of a fluorine atom using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-4-methoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the bromine or fluorine substituents using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products Formed
Oxidation: 3-Bromo-5-fluoro-4-methoxybenzaldehyde or 3-Bromo-5-fluoro-4-methoxybenzoic acid.
Reduction: 3-Fluoro-4-methoxybenzyl alcohol or 5-Fluoro-4-methoxybenzyl alcohol.
Substitution: 3-Azido-5-fluoro-4-methoxybenzyl alcohol or 3-Thio-5-fluoro-4-methoxybenzyl alcohol.
Scientific Research Applications
3-Bromo-5-fluoro-4-methoxybenzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-4-methoxybenzyl alcohol involves its interaction with various molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to specific enzymes or receptors, potentially inhibiting their activity. The methoxy group may also contribute to its overall lipophilicity, affecting its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxybenzyl alcohol: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
5-Fluoro-4-methoxybenzyl alcohol: Lacks the bromine substituent, potentially altering its chemical properties.
3-Bromo-5-fluoro-4-hydroxybenzyl alcohol: Contains a hydroxyl group instead of a methoxy group, influencing its solubility and reactivity.
Uniqueness
3-Bromo-5-fluoro-4-methoxybenzyl alcohol is unique due to the combination of bromine, fluorine, and methoxy groups on the benzyl alcohol framework. This unique substitution pattern can lead to distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C8H8BrFO2 |
---|---|
Molecular Weight |
235.05 g/mol |
IUPAC Name |
(3-bromo-5-fluoro-4-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8BrFO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3,11H,4H2,1H3 |
InChI Key |
OGJHTLXJZBLAKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.